molecular formula C14H10ClNO4 B6403636 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261961-72-1

3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B6403636
CAS No.: 1261961-72-1
M. Wt: 291.68 g/mol
InChI Key: SLJPZCDVJKIWJP-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl group on the benzene ring, along with a nitro group on another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method includes the nitration of 3-(4-Chloro-2-methylphenyl)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-(4-Chloro-2-methylphenyl)-5-aminobenzoic acid.

    Substitution: 3-(4-Amino-2-methylphenyl)-5-nitrobenzoic acid.

    Oxidation: 3-(4-Chloro-2-carboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2-methylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(4-Chloro-2-methylphenyl)-5-aminobenzoic acid: Contains an amino group instead of a nitro group, which alters its chemical and biological properties.

    3-(4-Chloro-2-carboxyphenyl)-5-nitrobenzoic acid: Has an additional carboxylic acid group, increasing its acidity and potential for forming salts.

Uniqueness

3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic rings allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJPZCDVJKIWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690378
Record name 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-72-1
Record name 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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